N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate . The final compound is obtained through further reactions involving meta-aminobenzoic acid and morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, para-methoxybenzyl chloride (PMB-Cl) for protection, and morpholine for further functionalization .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodization of the pyrazolo[3,4-b]pyridine core produces an iodinated intermediate, which can be further modified to yield the final compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A related compound used as an alkylating reagent.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N~4~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H16ClFN6O |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16ClFN6O/c1-11-8-12(13-9-22-26(2)18(13)23-11)19(28)24-17-6-7-27(25-17)10-14-15(20)4-3-5-16(14)21/h3-9H,10H2,1-2H3,(H,24,25,28) |
InChI Key |
OLSLEFWGXQQBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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